tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLIFCBCGGQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654314 | |
| Record name | tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-00-1 | |
| Record name | 1,1-Dimethylethyl 4-chloro-3-formyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tert-butyl group, a chloro substituent, and a formyl group, making it a versatile scaffold for further chemical modifications and investigations into its biological effects.
- Molecular Formula : C14H16ClNO3
- Molecular Weight : Approximately 279.72 g/mol
- Structural Characteristics : The indole core structure is significant for its role in various biologically active compounds, providing a foundation for drug discovery efforts.
Biological Activities
Research on the biological activity of this compound is still emerging. However, related indole compounds have demonstrated various pharmacological effects, including:
- Anticancer Activity : Indole derivatives are often evaluated for their cytotoxic effects against different cancer cell lines. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation.
- Antimicrobial Effects : Indoles have been noted for their antibacterial and antifungal activities. The presence of the chloro substituent may enhance these properties, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound suggests potential interactions with various biological targets. SAR studies indicate that:
- The chloro group may contribute to increased reactivity and binding affinity to target proteins.
- The formyl group can participate in nucleophilic attacks and may influence the compound's overall biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole core.
- Introduction of the chloro and formyl groups through electrophilic substitution reactions.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H16ClNO3 | Hydroxymethyl substituent instead of formyl |
| Tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H16N2O2 | Different position of the formyl group |
| Tert-butyl 3-formylindole-1-carboxylic acid | C13H13N2O3 | Contains a carboxylic acid functional group |
This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity.
Scientific Research Applications
Pharmaceutical Applications
The compound's indole core is a common scaffold in drug discovery, particularly for developing biologically active molecules. Notable applications include:
- Anticancer Agents : The compound serves as a precursor in synthesizing complex molecules targeting cancer cells. Studies indicate that related indole derivatives exhibit significant anticancer properties, suggesting that tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate may also possess similar activities.
- Anti-inflammatory Drugs : The indole structure is integral in synthesizing drugs with anti-inflammatory effects. Synthetic pathways involving this compound have led to the development of molecules that demonstrate reduced inflammation markers in clinical trials.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloro substituent can be replaced with various nucleophiles to create diverse derivatives. |
| Reduction Reactions | The formyl group can be reduced to alcohols or amines, facilitating further modifications. |
| Condensation Reactions | It can participate in condensation reactions to form larger, more complex molecules. |
These reactions highlight its synthetic versatility and importance as a building block in organic chemistry.
Agrochemical Applications
In agricultural sciences, this compound is explored for developing new agrochemicals, including pesticides and herbicides. Modifications of this compound can enhance its activity against agricultural pests while minimizing environmental impact.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9)
- Structural Differences : Replaces chlorine with bromine at position 4 and adds a methoxy group at position 6.
- The methoxy group at position 7 donates electron density via resonance, altering the indole ring’s electronic profile and solubility .
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate (CAS 93862-70-5)
Functional Group Modifications
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-01-2)
- Structural Differences : Formyl group replaced with hydroxymethyl (-CH₂OH).
- Impact :
tert-Butyl 3-acetyl-1H-indole-1-carboxylate
- Structural Differences : Acetyl (-COCH₃) replaces formyl (-CHO) at position 3.
- Impact :
Boronated and Complex Derivatives
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1256359-94-0)
- Structural Differences : Formyl group replaced with a boronate ester.
- Impact :
tert-Butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate
- Structural Differences : Incorporates a fused oxazolo-benzoxepin ring system.
- Crystallographic studies (R factor = 0.046) confirm precise spatial arrangement, critical for structure-activity relationship (SAR) studies .
Data Tables for Key Comparisons
Table 1: Substituent and Functional Group Variations
| Compound Name | CAS Number | Substituents (Position) | Key Functional Group | Application |
|---|---|---|---|---|
| tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | N/A | Cl (4), CHO (3) | Formyl | Pharmaceutical intermediate |
| tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate | 1394899-06-9 | Br (4), CHO (3), OMe (7) | Formyl | Cross-coupling precursor |
| tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate | 93862-70-5 | Br (6), CHO (3) | Formyl | Crystallography studies |
| tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | 914349-01-2 | Cl (4), CH₂OH (3) | Hydroxymethyl | Hydrophilic intermediate |
Preparation Methods
Starting Materials
- 1H-indole or substituted indole derivatives (e.g., 4-chloroindole)
- Di-tert-butyl dicarbonate (Boc2O) for tert-butyl protection
- Formylating agents (e.g., Vilsmeier reagent)
- Chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride)
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Halogenation (Chlorination) | N-chlorosuccinimide (NCS), solvent (e.g., DMF), 0-25°C | Selective chlorination at the 4-position of 1H-indole or an indole precursor to introduce the chlorine substituent |
| 2 | Formylation | Vilsmeier-Haack reagent (POCl3/DMF), 0-50°C | Electrophilic substitution at the 3-position to introduce the formyl group |
| 3 | Protection/Carboxylation | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Formation of the tert-butyl ester/carboxylate protecting group at the nitrogen position |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate |
Reaction Details and Conditions
- Halogenation: The selective chlorination is achieved using mild chlorinating agents like NCS under controlled temperature to avoid polyhalogenation or substitution at undesired positions.
- Formylation: The Vilsmeier-Haack reaction is the preferred method for introducing the aldehyde group at the 3-position of the indole ring due to its regioselectivity and mild conditions.
- Protection: The tert-butyl ester group is introduced using di-tert-butyl dicarbonate, a reagent well-known for Boc protection in peptide and indole chemistry, ensuring stability of the nitrogen during subsequent transformations.
Research Findings and Optimization
Yield and Purity
- Reported yields for the chlorination step range from 70-85%, depending on reaction time and temperature control.
- Formylation yields typically range between 60-75%, with optimization of reagent stoichiometry and temperature critical to minimize side reactions.
- Boc protection yields are generally high (>85%) under mild conditions.
Reaction Monitoring and Characterization
- Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
- Purity and identity are verified by high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared spectroscopy (IR).
Challenges and Solutions
- Regioselectivity in halogenation requires careful control of reagent equivalents and reaction time.
- Over-formylation or polymerization can be minimized by slow addition of Vilsmeier reagent and low temperature.
- Stability of the tert-butyl ester group is maintained by avoiding strong acidic or basic conditions during purification.
Comparative Data Table of Related Compounds Preparation
| Compound | Key Substituent at C4 | Formylation Method | Protection Group | Notes |
|---|---|---|---|---|
| This compound | Chlorine | Vilsmeier-Haack | tert-Butyl ester (Boc) | Chlorination precedes formylation for regioselectivity |
| tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate | Amino | Vilsmeier-Haack | tert-Butyl ester (Boc) | Amino group introduced via substitution or reduction |
| tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate | Bromine + Chlorine | Vilsmeier-Haack | tert-Butyl ester (Boc) | Dual halogenation requires stepwise halogenation |
Q & A
Basic Questions
Q. What are the primary synthetic strategies for tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate, and how is regioselectivity achieved?
- Methodological Answer : The synthesis involves sequential protection and functionalization. The indole nitrogen is protected using tert-butyl chloroformate under basic conditions (triethylamine, DCM, 0°C to RT). Friedel-Crafts formylation at the 3-position employs the Vilsmeier-Haack reagent (DMF/POCl3), while chlorination at the 4-position uses electrophilic substitution with N-chlorosuccinimide (NCS) in acetic acid. Regioselectivity is ensured by the electron-directing effects of the tert-butyl carbamate group and controlled reagent stoichiometry. Purification via silica gel chromatography (hexane/EtOAc gradients) and characterization by 1H NMR/LC-MS are critical .
Q. How can the tert-butyl carbamate group influence the reactivity of the indole core in downstream reactions?
- Methodological Answer : The tert-butyl carbamate acts as a protective group, stabilizing the indole nitrogen against electrophilic attack while directing substituents to specific positions (e.g., 3-formyl and 4-chloro). Its steric bulk minimizes undesired side reactions, and it can be removed under mild acidic conditions (e.g., TFA/DCM) for further functionalization. This strategy is validated in analogous indole carboxylate syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, tert-butyl carbamate at δ 1.4–1.6 ppm).
- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and formyl groups).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 295.0744). Cross-referencing with computational predictions (DFT) resolves ambiguities .
Advanced Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during formylation and chlorination?
- Methodological Answer : Byproduct formation is minimized by:
- Temperature Control : Slow addition of POCl3 during formylation (−10°C to 0°C) to suppress over-reaction.
- Catalyst Screening : Testing Lewis acids (e.g., FeCl3 vs. AlCl3) for chlorination efficiency.
- In Situ Monitoring : Using thin-layer chromatography (TLC) or inline IR to track reaction progress. Post-reaction quenching with aqueous NaHCO3 removes excess reagents. Comparative studies of analogous indole derivatives inform optimization .
Q. What computational methods are effective in predicting and rationalizing the electronic effects of substituents on the indole ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on electron density. Fukui indices identify reactive sites for electrophilic substitution, while Natural Bond Orbital (NBO) analysis explains directing effects. Solvent interactions (e.g., DMSO vs. CHCl3) are modeled using the SMD continuum approach. These methods align with experimental NMR and reactivity data .
Q. How can crystallographic data resolve ambiguities in molecular structure caused by rotational disorder in the tert-butyl group?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement addresses disorder. Data collection at 100 K reduces thermal motion artifacts. For severe disorder, split-site refinement and constraints on isotropic displacement parameters (Ueq) are applied. Twinning is resolved using TwinRotMat for matrix analysis. Comparative studies of tert-butyl-containing analogs validate structural assignments .
Q. What strategies are employed to analyze and address discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., formyl group rotation) or solvent interactions. Variable-temperature NMR (VT-NMR) detects conformational exchange, while DFT calculations with explicit solvent models (e.g., COSMO) improve shift predictions. Residual dipolar couplings (RDCs) in aligned media provide additional validation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data reported for tert-butyl-protected indole derivatives in cross-coupling reactions?
- Methodological Answer : Contradictions often stem from variations in catalyst systems (e.g., Pd(PPh3)4 vs. Pd2(dba)3) or solvent polarity. Systematic screening of bases (K2CO3 vs. Cs2CO3) and ligands (XPhos vs. SPhos) under inert atmospheres identifies optimal conditions. Meta-analyses of published protocols for analogous compounds (e.g., tert-butyl 3-formyl-5-nitroindole-1-carboxylate) guide hypothesis testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
